

Application Note and Protocol: Determining Chymotrypsin Activity Using Spectrophotometry

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Compound of Interest

Compound Name: *Suc-Gly-Gly-Phe-pNA*

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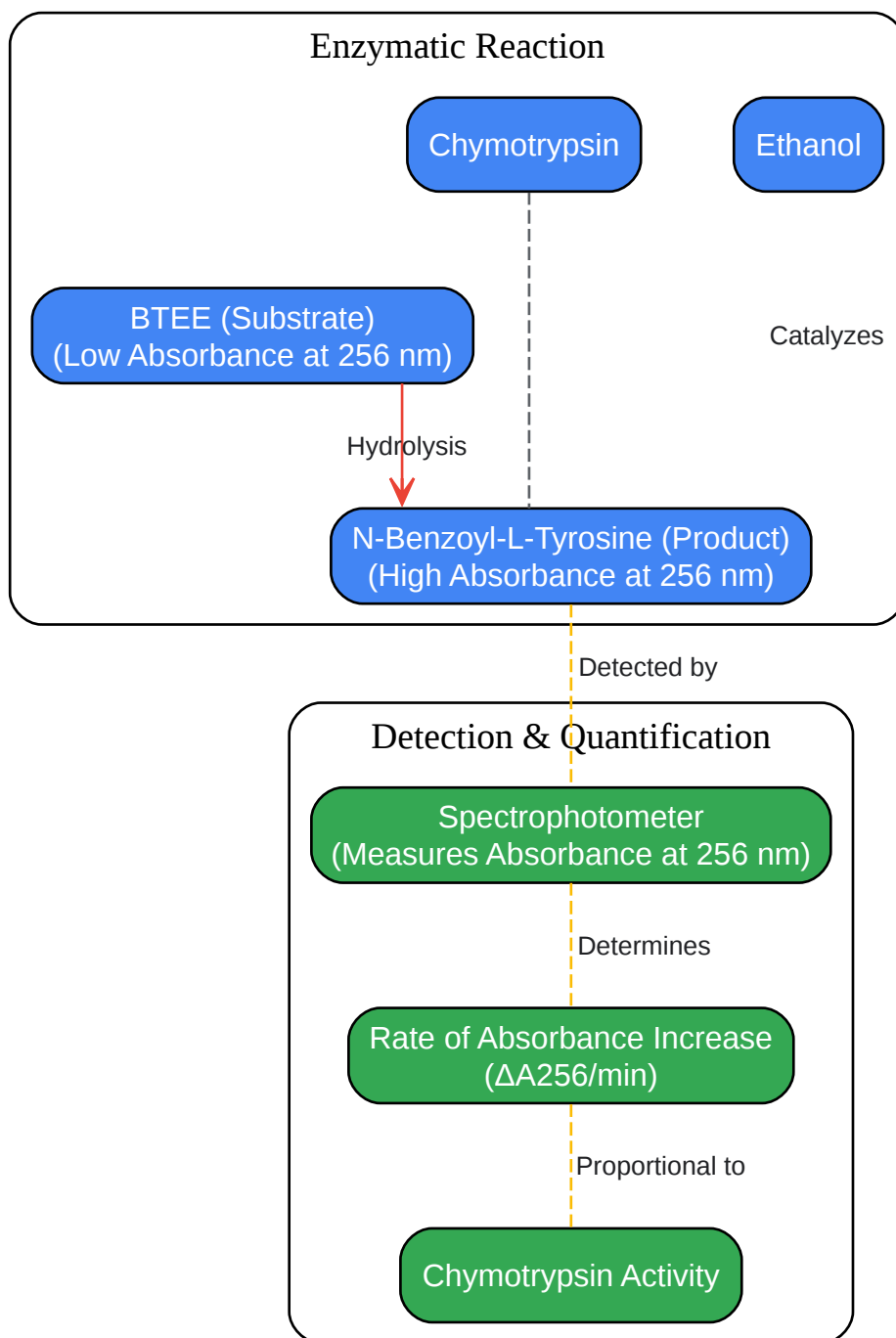
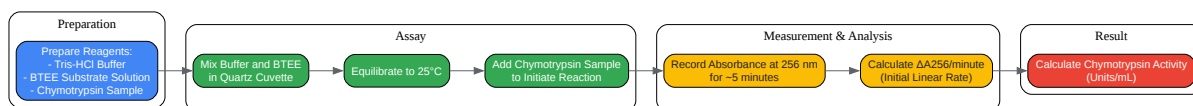
Introduction

Chymotrypsin is a serine protease that plays a crucial role in protein digestion.^[1] Accurate measurement of its enzymatic activity is vital in various research and development areas, including biochemistry, pharmacology, and drug discovery. This document provides a detailed protocol for determining chymotrypsin activity by monitoring the change in absorbance resulting from the hydrolysis of a synthetic substrate, N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).^[2] The assay is based on the principle that the hydrolysis of BTEE by chymotrypsin produces N-benzoyl-L-tyrosine, which leads to an increase in absorbance at 256 nm.^[2]

Principle of the Assay

Chymotrypsin catalyzes the hydrolysis of the ester bond in BTEE, yielding N-benzoyl-L-tyrosine and ethanol. The formation of N-benzoyl-L-tyrosine results in an increase in absorbance at 256 nm. The rate of this absorbance change is directly proportional to the chymotrypsin activity under the specified conditions. One unit of chymotrypsin is defined as the amount of enzyme that hydrolyzes 1.0 μ mole of BTEE per minute at pH 7.8 and 25°C.^[2]

Experimental Workflow



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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
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